2-(4-Chloro-2-fluorophenyl)oxirane
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Overview
Description
2-(4-Chloro-2-fluorophenyl)oxirane is an organic compound with the molecular formula C8H6ClFO. It is a member of the oxirane family, characterized by a three-membered epoxide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluorophenyl)oxirane typically involves the reaction of 4-chloro-2-fluorophenyl derivatives with epoxidizing agents. One common method is the reaction of 4-chloro-2-fluorostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluorophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the compound can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed through ring-opening oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Products: Various substituted derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
2-(4-Chloro-2-fluorophenyl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluorophenyl)oxirane involves its reactivity towards nucleophiles due to the strained three-membered epoxide ring. This ring strain makes the compound highly reactive, allowing it to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)oxirane: Similar structure but lacks the chlorine atom.
2-(2-Chloro-4-fluorophenyl)oxirane: Similar structure with different positioning of the chlorine and fluorine atoms.
Uniqueness
2-(4-Chloro-2-fluorophenyl)oxirane is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution can lead to distinct properties and applications compared to other oxirane derivatives .
Properties
Molecular Formula |
C8H6ClFO |
---|---|
Molecular Weight |
172.58 g/mol |
IUPAC Name |
2-(4-chloro-2-fluorophenyl)oxirane |
InChI |
InChI=1S/C8H6ClFO/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2 |
InChI Key |
IDCFGTBFMIMIMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
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